molecular formula C8H2F13I B146380 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodo-1-hexene CAS No. 126681-21-8

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodo-1-hexene

Cat. No. B146380
M. Wt: 471.98 g/mol
InChI Key: WSFZYWPCOFAVSE-OWOJBTEDSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodo-1-hexene” could not be found in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, structure, boiling point, density, and pKa. The available resources do not provide specific information on these properties for "4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodo-1-hexene" .

Scientific Research Applications

Synthesis of Fluorinated Furans and Derivatives

In a study on the synthesis of fluorinated compounds, Nishida et al. (1991) demonstrated the addition reaction of propionaldehyde to hexafluoro-2-butyne under γ-ray irradiation, resulting in compounds with fluorinated functional groups, showcasing the potential of fluorinated precursors in synthesizing novel organic molecules with specific properties, such as increased stability or reactivity in various chemical environments. The study highlights the role of fluorinated compounds in the development of heterocyclic chemistry, providing pathways to new materials and pharmaceuticals (Nishida et al., 1991).

Catalysis and Polymerization

The research by Tellmann et al. (2005) on the use of cobalt and iron complexes stabilized by trifluoromethyl substituents showcases the significant impact of fluorinated ligands on the catalytic efficiency and stability of metal complexes. These complexes have been used in the dimerization and oligomerization of α-olefins, indicating the crucial role of fluorinated compounds in enhancing catalyst performance and expanding the range of possible polymerization reactions, which is essential for developing new polymeric materials (Tellmann et al., 2005).

Development of Fluorinated Silanes

Konakahara et al. (2000) focused on the synthesis of branched-type polyfluoroalkylsilanes, utilizing the hydrosilylation reaction of branched-type polyfluoroalkene. The study demonstrates the utility of fluorinated alkenes in producing materials with potential applications in surface treatment, coatings, and as intermediates in the synthesis of complex organosilicon compounds. This research highlights the versatility and importance of fluorinated compounds in materials science, particularly in modifying surface properties and creating materials with specialized functions (Konakahara et al., 2000).

Applications in Coordination Chemistry and Metal Complexes

The study by Dyckhoff et al. (2018) on organorhenium(vii) oxides shows the application of fluorinated aryl groups in enhancing the catalytic activity and stability of metal complexes. These complexes have been applied in olefin epoxidation and metathesis reactions, demonstrating the critical role of fluorinated compounds in the design of high-performance catalysts for organic synthesis and polymerization processes. Such research underlines the importance of fluorinated compounds in advancing coordination chemistry and catalysis (Dyckhoff et al., 2018).

properties

IUPAC Name

(E)-4,4,5,5,6,6,6-heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F13I/c9-4(10,5(11,12)8(19,20)21)3(1-2-22,6(13,14)15)7(16,17)18/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZYWPCOFAVSE-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CI)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/I)\C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344962
Record name (1E)-4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)-1-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-iodo-1-hexene

CAS RN

126681-21-8
Record name (1E)-4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)-1-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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